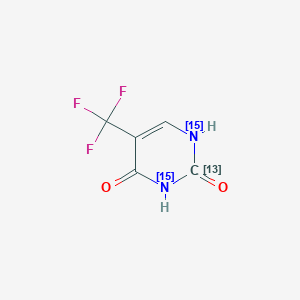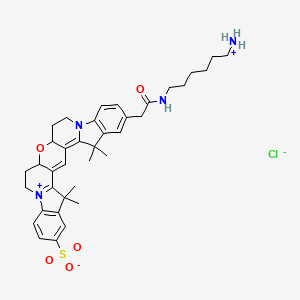
Cy3B amine (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3B amine (chloride) is a derivative of the cyanine dye family, specifically designed to improve upon the properties of its predecessor, Cy3. This compound is known for its exceptional fluorescent properties, making it a valuable tool in various scientific applications. Cy3B amine (chloride) is characterized by its high fluorescence quantum yield, photostability, and water solubility, which make it suitable for use in fluorescence-based assays and imaging techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B amine (chloride) involves the preparation of iodo and ethynyl derivatives of the Cy3B dye. These derivatives are then used to produce a diverse range of Cy3B monomers for solid-phase oligonucleotide synthesis . The synthetic route typically includes the following steps:
Preparation of Cy3B Monomers: Cy3B is linked to deoxyribose, the 5-position of thymine, or a hexynyl linker.
Solid-Phase Synthesis: The monomers are incorporated into oligonucleotides internally and at both termini using solid-phase synthesis techniques.
Industrial Production Methods
Industrial production of Cy3B amine (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of phosphoramidite monomers and solid-phase synthesis resins to produce Cy3B-labeled oligonucleotides efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3B amine (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine functionality of Cy3B amine can react with carboxyl groups to form covalent bonds.
Amide Bond Formation: Post-synthetic labeling of oligonucleotides with Cy3B can be achieved through amide bond formation using N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Common reagents used in the reactions involving Cy3B amine (chloride) include:
N-hydroxysuccinimide (NHS) esters: Used for amide bond formation.
Carboxyl Groups: React with the amine functionality to form covalent bonds.
Major Products Formed
The major products formed from these reactions include Cy3B-labeled oligonucleotides and other biomolecules, which are used in various fluorescence-based applications .
Wissenschaftliche Forschungsanwendungen
Cy3B amine (chloride) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cy3B amine (chloride) involves its ability to emit fluorescence upon excitation by a suitable light source. The rigid structure of Cy3B prevents photoisomerization, resulting in high fluorescence quantum yield and photostability . The compound can be bioconjugated to various biomolecules, allowing for the visualization and tracking of these molecules in biological samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of Cy3B Amine (Chloride)
Cy3B amine (chloride) is unique due to its improved photostability and higher fluorescence quantum yield compared to Cy3. The rigid structure of Cy3B minimizes dye-dye and dye-DNA interactions, reducing fluorescence quenching and enhancing its performance in various applications .
Eigenschaften
Molekularformel |
C37H47ClN4O5S |
|---|---|
Molekulargewicht |
695.3 g/mol |
IUPAC-Name |
24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |
InChI |
InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |
InChI-Schlüssel |
GJMKWOGQFVQODW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
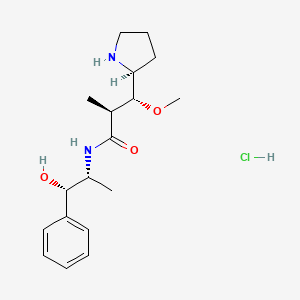
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
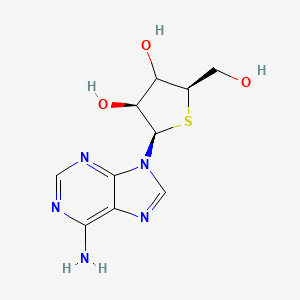
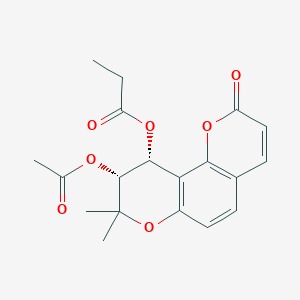
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
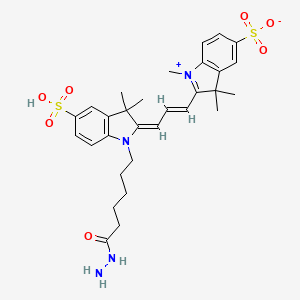
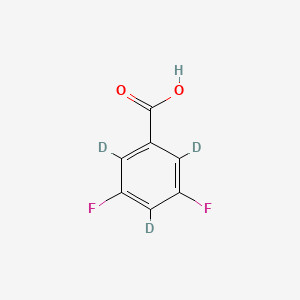
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
